molecular formula C6H8N4O4S B112999 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate CAS No. 769951-32-8

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate

Cat. No.: B112999
CAS No.: 769951-32-8
M. Wt: 232.22 g/mol
InChI Key: ZVFLCRGXDSPVKK-UHFFFAOYSA-N
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate is a compound with the molecular formula C6H8N4O4S and a molecular weight of 232.22 g/mol. It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine, a class of compounds that have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves the acid-catalyzed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines are dissolved in isopropanol, and concentrated HCl is added. The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis using Green Catalysts : 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized using Brønsted-acidic ionic liquids as green and reusable catalysts. This approach emphasizes environmentally friendly synthesis methods (Davoodnia et al., 2010).

  • Crystal Structure Analysis : Studies on the crystal structure of various pyrrolo[2,3-d]pyrimidine derivatives, including those with fluoro substitutions, provide insights into their molecular conformations and potential interactions in biochemical processes (Seela et al., 2005); (Seela et al., 2008).

  • Synthesis of Novel Isomers : Research has focused on creating new isomers of pyrrolopyrimidines, highlighting the chemical versatility and potential for creating diverse compounds with varying biological activities (Dave & Shah, 2000).

Biological and Pharmacological Applications

  • Antibacterial Agents : Some pyrrolo[2,3-d]pyrimidines have been studied for their potential as antibacterial agents. Their synthesis and structure-activity relationships offer insights into developing new antibacterial drugs (Dave & Shah, 2002).

  • Antitumor and Radioprotective Agents : Certain pyrrolo[2,3-d]pyrimidines bearing sulfonamide moieties have shown promise as antitumor and radioprotective agents, indicating their potential in cancer therapy and protection against radiation-induced damage (Ismail et al., 2006).

  • Potential as Antimalarial Drug : A derivative of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine has been studied for its potential as an antimalarial drug, expanding the scope of its pharmacological applications (Gainsford et al., 2010).

  • Inhibition of Enzymes in Cancer Therapy : Some pyrrolo[2,3-d]pyrimidines have been designed as inhibitors of key enzymes like thymidylate synthase and dihydrofolate reductase, playing a crucial role in cancer therapy (Gangjee et al., 2000).

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFLCRGXDSPVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466926
Record name Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769951-32-8
Record name Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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